molecular formula C14H14O5 B2755394 propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 873857-48-8

propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2755394
CAS No.: 873857-48-8
M. Wt: 262.261
InChI Key: KRDHPONEHUGQDH-UHFFFAOYSA-N
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Description

Propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities Coumarins are naturally occurring compounds found in many plants and have been widely studied for their medicinal properties

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anti-inflammatory, anticoagulant, and anticancer properties.

    Industry: Used in the production of dyes and optical brighteners.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the esterification of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
  • Butyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Uniqueness

Propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and butyl counterparts. The propyl ester may offer a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .

Properties

IUPAC Name

propyl 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-7-18-13(15)10-8-9-5-4-6-11(17-2)12(9)19-14(10)16/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDHPONEHUGQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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